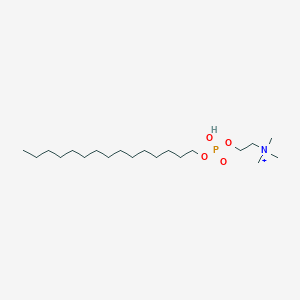

Pentadecylphosphocholine

説明

Historical Development and Evolution of Alkylphosphocholines in Scientific Research

The scientific exploration of alkylphosphocholines began approximately forty years ago with their first applications in structural biology, marking the inception of a research trajectory that would eventually establish these compounds as significant therapeutic agents. The initial investigations focused on their utility as detergents for membrane protein studies, where researchers sought alternatives to conventional lipid systems for high-resolution nuclear magnetic resonance spectroscopy of membrane proteins. These early studies utilized melittin, an amphiphilic peptide from bee venom, as a model membrane protein to assess the suitability of various micellar systems including short-chain detergents and alkylphosphocholines.

The evolution of alkylphosphocholine research gained momentum through systematic structure-activity relationship studies conducted at the University of Michigan, which examined how molecular structural alterations affected tumor retention of radioiodinated aryl phospholipid ethers and alkylphosphocholine derivatives. These investigations revealed critical insights regarding the stereochemistry at the sn-2 position of glycerol, which demonstrated minimal impact on tumor uptake and retention in rodent sarcoma models. More significantly, these studies established the crucial importance of alkyl chain length, showing that decreasing chain length from 12 carbons to 7 carbons resulted in little or no tumor accumulation, while increasing chain length to 15 and 18 carbons demonstrated delayed plasma clearance and enhanced tumor uptake.

The systematic exploration of chain length effects positioned this compound as a compound of particular interest within the alkylphosphocholine family. Research demonstrated that alkyl chains must contain more than 11 methylene groups for effective tumor avidity, with the 15-carbon chain representing an optimal configuration for enhanced biological activity. These findings established the foundation for subsequent generations of alkylphosphocholine development, including miltefosine, perifosine, and erufosine, representing first-, second-, and third-generation compounds respectively.

The therapeutic applications of alkylphosphocholines expanded significantly with the recognition of their broad-spectrum anticancer potential. Clinical investigations revealed their efficacy in treating specific cancer types, particularly gliomas and brain metastases, through mechanisms involving signal transduction pathway inhibition and apoptosis induction. The advantage of alkylphosphocholines over conventional chemotherapeutic agents became apparent through their ability to avoid DNA damage and myelotoxicity, representing a paradigm shift in cancer treatment approaches.

Contemporary research has further expanded the therapeutic scope of alkylphosphocholines to include applications in inflammatory diseases. Studies investigating phosphatidylcholine therapy in ulcerative colitis revealed the anti-inflammatory properties of these compounds, providing molecular foundations for clinical observations of beneficial effects. These investigations utilized multiple model systems including human Caco-2 cells treated with tumor necrosis factor-alpha to assess anti-inflammatory responses through nuclear factor-kappa B activation pathways.

Taxonomic Classification of this compound within Phospholipid-like Compounds

This compound occupies a distinct position within the broader classification of phospholipid-like compounds, specifically categorized as a monoalkylglycerophosphocholine according to Chemical Entities of Biological Interest (ChEBI) classification systems. This taxonomic placement reflects its unique structural characteristics that distinguish it from conventional diacyl phospholipids while maintaining essential phosphocholine functionality. The compound is formally designated as PC(O-15:0/0:0), indicating a phosphatidylcholine derivative with a 15-carbon alkyl chain at the sn-1 position and no acyl chain at the sn-2 position.

Within the hierarchical classification of lipid molecules, this compound belongs to the broader category of ether lipids, which represent a unique class of glycerophospholipids characterized by alkyl chains attached to the sn-1 position through ether bonds rather than ester linkages. This structural modification confers distinct physicochemical properties compared to conventional phospholipids, including altered membrane fluidity characteristics and enhanced stability under certain biological conditions. The ether linkage at the sn-1 position facilitates stronger intermolecular hydrogen bonding between headgroups and allows for closer alignment of fatty acid chains, resulting in tighter phospholipid packing and decreased membrane fluidity.

The LIPID MAPS classification system assigns this compound to the GP0102 category, specifically within the 1-alkyl,2-acylglycerophosphocholines classification. This systematic nomenclature reflects the compound's structural relationship to other alkyl-containing phosphocholines while highlighting its unique chain length characteristics. The database contains multiple pentadecyl-containing phosphocholine derivatives, including 1-pentadecyl-2-acetyl-sn-glycero-3-phosphocholine and various polyunsaturated fatty acid combinations, demonstrating the structural diversity possible within this compound class.

From a chemical database perspective, this compound maintains multiple identifier codes across different classification systems. The ChEBI identifier CHEBI:180370 provides standardized nomenclature for biological and chemical databases, while the LIPID MAPS identifier LMGP01060009 offers specialized lipid classification. Additional identifiers include ChEMBL374158 for medicinal chemistry databases and various PubChem compound identifiers that facilitate cross-referencing across multiple chemical information systems.

The structural uniqueness of this compound within phospholipid classifications becomes apparent when examining its molecular formula C23H50NO6P, which reflects the presence of the glycerol backbone alongside the characteristic alkyl ether linkage. This configuration distinguishes it from simpler alkylphosphocholines that lack the glycerol moiety while maintaining classification within the broader phosphocholine family. The computed molecular weight of 467.6 g/mol positions it as an intermediate-size phospholipid analog with properties that bridge smaller synthetic alkylphosphocholines and larger natural phospholipids.

Research Significance of the C15 Carbon Chain in Alkylphosphocholine Studies

The 15-carbon alkyl chain length in this compound represents a critical structural feature that significantly influences its biological activity and therapeutic potential. Systematic structure-activity relationship studies have established that alkyl chain length constitutes one of the most important determinants of tumor retention and biological efficacy among alkylphosphocholine derivatives. Research demonstrates that the 15-carbon chain length provides optimal pharmacological properties, exhibiting delayed plasma clearance and enhanced tumor uptake compared to shorter-chain analogs.

Comparative studies examining alkylphosphocholines with chain lengths ranging from 7 to 18 carbons reveal that this compound occupies a unique position within this spectrum. Compounds with alkyl chains shorter than 12 carbons (C7-C11) demonstrate little or no tumor accumulation, while those with 15 and 18 carbon chains show significantly enhanced biological activity. The 15-carbon chain appears to represent an optimal balance between membrane interaction capabilities and pharmacokinetic properties, providing sufficient hydrophobic character for effective membrane penetration while maintaining appropriate clearance characteristics.

The mechanistic basis for the enhanced activity of 15-carbon alkylphosphocholines relates to their interaction with cellular lipid rafts, which serve as preferential entry portals into cancer cells. Experimental evidence demonstrates that pretreatment with filipin III, an agent that disrupts lipid rafts through cholesterol sequestration, results in nearly 40% reduction in alkylphosphocholine uptake. This finding suggests that the 15-carbon chain length provides optimal configuration for lipid raft interaction, facilitating preferential accumulation in malignant cells compared to normal tissues.

Membrane biology studies reveal that the 15-carbon chain length influences the compound's behavior in detergent micelles and membrane protein interactions. Research examining membrane protein structure in alkyl phosphocholine detergents indicates that chain length affects critical micelle concentration, membrane penetration characteristics, and protein conformational stability. The 15-carbon chain appears to provide balanced micellar properties that maintain protein functionality while enabling effective membrane manipulation for structural studies.

Clinical translation studies have specifically highlighted the importance of the 15-carbon chain in therapeutic applications. The development of CLR1404, an 18-carbon alkylphosphocholine analog, built upon foundational research demonstrating enhanced activity of 15 and 18-carbon chains compared to shorter alternatives. These studies established that compounds with alkyl chains containing more than 11 methylene groups exhibit superior tumor avidity, with 15-carbon chains representing the lower threshold for optimal therapeutic activity.

特性

IUPAC Name |

pentadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITMISAYDYAKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Table 1: Comparative Synthesis Metrics

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard Coupling | Li₂CuCl₄, THF, phosphocholine Cl | 65–70 | ≥95 |

| Condensing Agent | Triisopropylbenzenesulfonyl Cl | 70–75 | 90 |

| DCC/DMAP | DCC, DMAP, CH₂Cl₂ | 59–87 | 85–92 |

Table 2: Reaction Conditions

| Parameter | Grignard Method | Condensing Agent Method |

|---|---|---|

| Temperature | 0°C (Grignard), 60°C (quaternization) | Room temperature |

| Time | 48–72 hours | 12 hours |

| Solvent | THF, acetonitrile | Dichloromethane |

化学反応の分析

Types of Reactions

Pentadecylphosphocholine undergoes several types of chemical reactions, including:

Oxidation: The alkyl chain can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced species.

Substitution: The phosphocholine group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield various alkylated species .

科学的研究の応用

Biomedical Research

Neurodegenerative Diseases:

PC-15 has been studied for its interactions with α-synuclein, a protein implicated in Parkinson's disease. Research indicates that PC-15 can influence the structural dynamics of α-synuclein, potentially affecting its aggregation behavior, which is crucial for understanding the pathogenesis of neurodegenerative diseases .

Table 1: Effects of PC-15 on α-Synuclein Aggregation

| Study Reference | Concentration of PC-15 | Observed Effect |

|---|---|---|

| Moons et al. | 0.24 mM | Reduced aggregation of α-synuclein |

| PMC7660655 | 0.24 mM | Altered structural dynamics |

Drug Delivery Systems

PC-15's amphiphilic nature makes it suitable for use in drug delivery systems. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly valuable in cancer therapy, where targeted delivery of chemotherapeutic agents is essential for maximizing efficacy while minimizing side effects .

Table 2: Potential Applications of PC-15 in Drug Delivery

| Application Area | Description |

|---|---|

| Cancer Therapy | Encapsulation of chemotherapeutics |

| Vaccine Delivery | Enhancing the stability and delivery of antigens |

| Antibody Delivery | Targeted delivery systems for monoclonal antibodies |

Membrane Studies

PC-15 is utilized in studies investigating membrane dynamics and protein-membrane interactions. Its incorporation into lipid bilayers allows researchers to probe how membrane composition affects protein behavior, which is vital for understanding cellular processes and developing new therapeutic strategies .

Case Study: Lipid Bilayer Interactions

In a study examining the interaction between PC-15 and membrane proteins, it was found that varying concentrations of PC-15 could modulate the fluidity of lipid membranes, thereby influencing protein function and stability .

Analytical Techniques

The development of mass spectrometry techniques has enabled detailed characterization of compounds like PC-15. These techniques are crucial for understanding the molecular interactions that govern its behavior in biological systems .

Table 3: Analytical Techniques for Studying PC-15

| Technique | Application |

|---|---|

| Mass Spectrometry | Characterization of protein-lipid interactions |

| Nuclear Magnetic Resonance (NMR) | Structural analysis of PC-15 complexes |

作用機序

Pentadecylphosphocholine exerts its effects primarily through its interaction with lipid membranes. It integrates into the lipid bilayer, disrupting lipid-lipid and lipid-protein interactions. This disruption leads to the solubilization of membrane proteins while preserving their native structure. The compound targets various molecular pathways, including those involved in membrane stability and protein function .

類似化合物との比較

The following analysis compares PDPC with structurally related phosphocholine derivatives, focusing on molecular properties, applications, and research findings.

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Pentadecylphosphocholine | C₂₀H₄₄NO₈P* | ~768 (estimated) | 15-carbon alkyl chain, phosphocholine |

| PC(22:6/22:6) | C₅₂H₈₀NO₈P | 878.185 | Polyunsaturated 22:6 acyl chains |

| 4-Aminophenylphosphorylcholine (APPC) | C₁₁H₁₈N₂O₅P⁺ | 313.25 | Aromatic amine, phosphocholine |

| Standard Phosphatidylcholine (e.g., PC(16:0/18:1)) | C₄₂H₈₂NO₈P | 760.08 | Mixed acyl chains (saturated/unsaturated) |

*Estimated based on PC analogs in and .

Key Observations :

- Chain Length and Saturation : PDPC’s fully saturated pentadecyl chain contrasts with PC(22:6/22:6)’s polyunsaturated 22-carbon chains, which increase membrane fluidity but reduce oxidative stability .

- Functional Groups : APPC’s aromatic amine enables conjugation with biomolecules (e.g., antibodies), making it valuable in targeted assays, whereas PDPC’s simple alkyl chain prioritizes lipid solubility .

Therapeutic and Drug Delivery

- PDPC: While direct studies are absent, its long alkyl chain suggests utility in nano-phytopharmaceuticals for enhancing drug encapsulation and bioavailability, similar to PC-based liposomes .

- PC(22:6/22:6): Used in neurological research due to high docosahexaenoic acid (DHA) content, which supports synaptic membrane integrity .

- APPC : Primarily employed in biochemical assays (e.g., ELISA) as a hapten for antibody generation, leveraging its amine group for covalent coupling .

Analytical Performance

- Detection Sensitivity : In phosphatidylcholine assays, PDPC’s hydrophobicity may require organic solvents for solubilization, whereas APPC’s polar amine facilitates aqueous compatibility .

- Quantitation : Standard PC assays measure hydrolysis to choline, detectable via colorimetric (OD 570 nm) or fluorometric (Ex/Em 535/587 nm) methods. PDPC’s stability under assay conditions (e.g., enzymatic hydrolysis) remains unstudied but could differ from unsaturated PCs .

生物活性

Pentadecylphosphocholine (PPC) is a phospholipid analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular interactions. This article delves into the biological activity of PPC, highlighting its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.

Chemical Structure and Properties

PPC is characterized by its long alkyl chain (C15), which contributes to its hydrophobic properties. The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H34NO4P

- Molecular Weight : 307.41 g/mol

- Critical Micelle Concentration (CMC) : Approximately 0.07 mM in water, indicating its surfactant properties .

PPC exhibits several biological activities that are primarily linked to its interaction with cellular membranes and its ability to induce apoptosis in cancer cells.

1. Membrane Interaction and Disruption

- PPC can integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to cell lysis or altered signaling pathways within the cell .

- The presence of PPC has been shown to affect the structural integrity of proteins associated with neurodegenerative diseases, such as α-synuclein, by promoting aggregation under certain conditions .

2. Cytotoxic Effects on Cancer Cells

- Research indicates that PPC demonstrates significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 15.75 to 46.97 µg/mL against chemoresistant human melanoma cells .

- The mechanism behind this cytotoxicity is believed to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function.

Case Studies and Research Findings

Several studies have investigated the biological activity of PPC, providing insights into its potential therapeutic applications:

Study 1: Tumor Uptake in Rodent Models

- A study explored the biodistribution of radioiodinated phospholipid ether analogs, including PPC, in tumor-bearing rats. Results indicated that increasing the alkyl chain length enhanced tumor uptake and retention while reducing accumulation in non-target organs such as the liver and kidneys . This suggests that PPC could serve as a targeted delivery vehicle for anticancer agents.

Study 2: Antiproliferative Activity

- In vitro studies demonstrated that PPC exhibited selective toxicity towards cancer cells compared to normal cells. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analyses, reinforcing its potential as an anticancer agent .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of PPC compared to other phospholipid analogs:

| Compound | IC50 (µg/mL) | Mechanism of Action | Targeted Cancer Type |

|---|---|---|---|

| This compound | 15.75 - 46.97 | Induces apoptosis; disrupts membrane integrity | Chemoresistant melanoma |

| Hexadecylphosphocholine | 10 - 30 | Similar to PPC; enhanced membrane disruption | Breast cancer |

| Dodecylphosphocholine | 20 - 50 | Less effective; rapid clearance from tumors | Various solid tumors |

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying Pentadecylphosphocholine in biological samples?

- Methodological Answer : Use colorimetric or fluorometric assays to measure phosphatidylcholine derivatives like this compound. Key steps include:

- Sample Preparation : Homogenize cells or tissues in assay buffer, centrifuge to remove debris, and collect supernatants for analysis .

- Standard Curve : Prepare serial dilutions of a 50 mM this compound standard to establish a linear detection range .

- Reaction Setup : Add 50 µL of sample/standard to wells, followed by PC Reaction Mix (enzyme and development reagents). Incubate and measure absorbance/fluorescence .

- Data Calculation : Subtract background signals (e.g., from endogenous choline) and average duplicate readings to minimize variability .

Q. How should researchers prepare cellular and tissue samples for this compound analysis?

- Methodological Answer :

- Cells : Harvest 2×10⁶ cells, wash with PBS, homogenize in assay buffer, and centrifuge at 4°C to isolate soluble fractions .

- Tissues : Use 10 mg of tissue, wash with PBS, and homogenize in 100 µL assay buffer. Centrifuge to remove insoluble material before analysis .

Q. Why are duplicate measurements and background controls essential in this compound assays?

- Methodological Answer : Duplicates reduce statistical error, while background controls account for interfering substances (e.g., free choline). Subtract background signals from sample readings to isolate this compound-specific signals .

Advanced Research Questions

Q. How can researchers address background interference from structurally similar compounds (e.g., choline) in this compound assays?

- Methodological Answer :

- Background Wells : Include wells with samples treated identically but lacking the enzyme to measure non-specific signals .

- Validation : Spike recovery experiments using pure this compound can confirm assay specificity. Compare results with and without interfering compounds .

Q. What strategies optimize assay sensitivity when this compound concentrations exceed the standard curve range?

- Methodological Answer : Dilute samples in assay buffer and reanalyze. Multiply results by the dilution factor. Validate dilution integrity by testing spiked samples at multiple concentrations .

Q. How should statistical analysis be designed to ensure reliability in this compound experiments?

- Methodological Answer :

- Replicates : Use ≥2 replicates per sample to calculate mean ± standard deviation.

- Outlier Detection : Apply Grubbs’ test to exclude anomalies.

- Power Analysis : Predefine sample sizes based on expected effect sizes and variability from pilot studies .

Q. How can researchers resolve contradictory results between colorimetric and fluorometric detection methods?

- Methodological Answer :

- Cross-Validation : Compare results with orthogonal techniques (e.g., HPLC).

- Interference Check : Fluorometric assays may be affected by auto-fluorescent compounds; pre-treat samples with activated charcoal to remove interferents .

Q. What protocols ensure reagent stability and reproducibility across multiple experiments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。